
Tedizolid phosphate disodium salt
描述
Tedizolid phosphate disodium salt is a next-generation oxazolidinone antibiotic. It is a prodrug that is converted in vivo to its active form, tedizolid, by phosphatases. This compound is effective against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of tedizolid phosphate involves several steps. One method includes treating benzyl (4-(2-(2-methyltetrazol-5-yl)pyridin-5-yl)-3-fluorophenyl) carbamate with glycidyl ester in the presence of a strong base or an organolithium salt . Another method involves the reaction of 2-(2-methyltetrazol-5-yl)pyridine-5-boric acid ester with R-3-(bromo-phenyl-4-fluoro)-2-oxo-5-oxazolidinyl methyl alcohol phosphoric acid ester in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of tedizolid phosphate disodium salt may involve the isolation of the disodium salt using methods such as solvent removal, cooling, and concentration of the reaction mass . The crude product can be purified by adding potassium dihydrogen citrate solution, followed by filtration and pH adjustment with hydrochloric acid .
化学反应分析
Types of Reactions: Tedizolid phosphate disodium salt undergoes various chemical reactions, including hydrolysis, oxidation, and photolytic reactions . It is stable under thermal and photolytic conditions but shows significant degradation under oxidative and hydrolytic conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include strong bases, organolithium salts, palladium catalysts, and solvents like ethyl acetate and dioxane .
Major Products Formed: The major product formed from the hydrolysis of this compound is tedizolid, the active form of the compound .
科学研究应用
Treatment of ABSSSI
Tedizolid phosphate is primarily approved for the treatment of ABSSSI in adults and adolescents aged 12 years and older. Its efficacy has been demonstrated in pivotal Phase 3 clinical trials against various pathogens:
- Staphylococcus aureus (including MRSA and MSSA)
- Streptococcus pyogenes
- Streptococcus agalactiae
- Enterococcus faecalis
The drug has shown comparable efficacy to linezolid, another antibiotic in the same class, with a similar safety profile but fewer adverse effects related to myelosuppression and gastrointestinal disturbances .
Pharmacokinetics
Tedizolid phosphate exhibits favorable pharmacokinetics, allowing for once-daily dosing. Key pharmacokinetic parameters include:
- Bioavailability : High oral bioavailability with no need for dosage adjustment when switching between oral and intravenous formulations.
- Half-life : Approximately 10 hours, supporting its once-daily administration.
- Peak Concentration : Achieved within 1 hour after oral dosing .
Clinical Trials
Two pivotal Phase 3 trials (TR701-112 and TR701-113) evaluated the safety and efficacy of tedizolid phosphate against linezolid in patients with ABSSSI. Results indicated:
Trial | Efficacy Endpoint | Tedizolid Phosphate (%) | Linezolid (%) | Difference (%) (95% CI) |
---|---|---|---|---|
TR701-112 | Cessation of spread and absence of fever | 79.5 | 79.4 | 0.1 (-6.1, 6.2) |
TR701-113 | ≥20% reduction in lesion area | 85.2 | 82.6 | 2.6 (-3.0, 8.2) |
These trials confirmed the non-inferiority of tedizolid phosphate compared to linezolid in treating ABSSSI .
Safety Profile
Tedizolid phosphate demonstrates a favorable safety profile compared to other antibiotics:
- Lower incidence of myelosuppression compared to linezolid.
- Minimal gastrointestinal side effects.
- No observed nephrotoxicity, which is a concern with vancomycin .
Potential Use in Pneumonia Treatment
Research suggests that tedizolid phosphate may also be effective in treating pneumonia caused by Gram-positive bacteria such as Streptococcus pneumoniae. Studies indicate that it achieves significant bactericidal activity at lower doses compared to linezolid .
Treatment of Other Infections
Given its broad spectrum of activity against resistant strains, there is ongoing research into the use of tedizolid phosphate for treating other infections associated with Gram-positive bacteria, including those resistant to traditional therapies .
作用机制
Tedizolid phosphate disodium salt exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex and thereby inhibiting protein synthesis . The majority of tedizolid is converted to an inactive sulphate conjugate in the liver before excretion .
相似化合物的比较
Tedizolid phosphate disodium salt is compared with other oxazolidinones such as linezolid. Tedizolid has shown potency advantages over linezolid against Gram-positive microorganisms, including those with reduced susceptibility to linezolid . Tedizolid is four- to eightfold more potent in vivo than linezolid against species of staphylococci, enterococci, and streptococci . Other similar compounds include delafloxacin and dalbavancin, which are also used to treat Gram-positive infections .
生物活性
Tedizolid phosphate disodium salt, a prodrug of tedizolid, is an oxazolidinone antibiotic primarily indicated for the treatment of acute bacterial skin and skin structure infections (ABSSSI). This article provides a comprehensive overview of its biological activity, pharmacokinetics, clinical efficacy, and safety profile based on various studies and clinical trials.
Tedizolid phosphate is converted in vivo to its active form, tedizolid, which exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis. This mechanism is similar to that of linezolid but with improved potency against certain resistant strains.
Pharmacokinetics
The pharmacokinetic profile of tedizolid phosphate indicates high oral bioavailability, exceeding 90%, and a steady-state volume of distribution ranging from 67 to 80 L. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Peak Plasma Concentration (Cmax) | Achieved within ~3 hours post-dose |
Half-Life | >10 hours |
Protein Binding | 70-90% |
Excretion | Primarily via feces (82%) and urine (18%) as sulfate conjugates |
Tedizolid phosphate shows linear pharmacokinetics with a dose-proportional increase in exposure up to doses of 400 mg (IV) and 1200 mg (oral) .
Clinical Efficacy
Tedizolid phosphate has demonstrated significant efficacy in clinical trials. Two pivotal Phase 3 studies compared its effectiveness to linezolid in treating ABSSSI:
-
Study TR701-112 :
- Population : Patients with ABSSSI
- Treatment : Tedizolid phosphate 200 mg once daily for 6 days vs. linezolid 600 mg every 12 hours for 10 days.
- Results :
- Study TR701-113 :
Safety Profile
Tedizolid phosphate has been associated with a favorable safety profile compared to linezolid, particularly regarding the incidence of myelosuppression and neuropathy. Common adverse reactions include:
- Nausea
- Diarrhea
- Headache
- Infusion-related reactions
Notably, tedizolid phosphate does not induce or inhibit cytochrome P450 enzymes, reducing the risk of drug-drug interactions .
Case Studies and Real-World Evidence
A case series highlighted the real-world use of tedizolid phosphate, demonstrating its effectiveness in patients with complicated skin infections resistant to other treatments. The outcomes were consistent with clinical trial data, reinforcing its role as a viable therapeutic option in challenging cases .
属性
IUPAC Name |
disodium;[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN6O6P.2Na/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28;;/h2-7,12H,8-9H2,1H3,(H2,26,27,28);;/q;2*+1/p-2/t12-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIJRGWLKLRQAH-CURYUGHLSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)([O-])[O-])F.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)([O-])[O-])F.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN6Na2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70234976 | |
Record name | Tedizolid phosphate disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70234976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856867-39-5 | |
Record name | Tedizolid phosphate disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856867395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tedizolid phosphate disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70234976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOREZOLID PHOSPHATE DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SVV6ZD7JQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。